3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2,6-difluorophenyl)urea
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Overview
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound of significant interest in the fields of chemistry and pharmacology
Preparation Methods
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2,4’-bipyridine with 2,6-difluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The bipyridine moiety allows the compound to chelate metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes. The difluorophenyl group contributes to the compound’s lipophilicity and ability to interact with biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)biguanide hydrochloride: This compound also contains a difluorophenyl group and exhibits similar biological activities.
Cyclometalated Ir(III) complexes: These complexes, based on 2-(2,4-difluorophenyl)-pyridine, share structural similarities and are used in photocatalysis and luminescence applications.
The uniqueness of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea lies in its combination of bipyridine and difluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O/c19-14-2-1-3-15(20)17(14)24-18(25)23-11-12-4-9-22-16(10-12)13-5-7-21-8-6-13/h1-10H,11H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIKFXIVKHSQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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